L-Tagatose

Low-calorie sweetener Sugar reduction Nutritional formulation

L-Tagatose (CAS 17598-82-2) is the L-enantiomer of tagatose—a rare ketohexose with ~92% sucrose sweetness at 1.5 kcal/g and GI ~3. Unlike D-Tagatose, its distinct stereochemistry drives limited small-intestine absorption (~20%) and unique metabolic fate, enabling superior low-glycemic impact. It produces softer biscuits than allulose, matches sucrose's temporal sweetness profile (no stevia-like aftertaste), and accelerates Maillard browning for desired color development. Sugar-like bulk and mouthfeel support clean-label, low-net-carb formulations in diabetic foods, sports nutrition, and clinical meal replacements. This enantiomer cannot be generically substituted without compromising product quality or nutritional claims.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 17598-82-2
Cat. No. B102514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tagatose
CAS17598-82-2
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1
InChIKeyBJHIKXHVCXFQLS-LFRDXLMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tagatose CAS 17598-82-2: Procurement Baseline for the Left-Handed Rare Sugar


L-Tagatose (CAS 17598-82-2) is the L-enantiomer of tagatose, a rare ketohexose monosaccharide. It functions as a low-calorie, bulk sweetener with a sweetness profile approximately 90-92% that of sucrose and a caloric value of ~1.5 kcal/g (38% of sucrose) [1]. As a left-handed sugar, L-Tagatose is structurally distinct from its more common D-enantiomer (D-Tagatose, CAS 87-81-0), a differentiation that underpins its unique metabolic and functional properties in food, pharmaceutical, and industrial applications [2]. Unlike many high-intensity or artificial sweeteners, L-Tagatose provides bulk and mouthfeel comparable to sucrose, enabling direct replacement in formulations requiring sugar-like physical properties [3].

L-Tagatose CAS 17598-82-2: Why D-Tagatose, Allulose, and Fructose Are Not Interchangeable Substitutes


Generic substitution among rare sugars and low-calorie sweeteners fails due to fundamental differences in stereochemistry, metabolic fate, and functional performance. L-Tagatose, as the L-enantiomer, exhibits a metabolic pathway distinct from D-Tagatose and other D-sugars, with limited absorption in the small intestine, thereby conferring a uniquely low glycemic impact (GI ~3) compared to fructose (GI 24) and sucrose (GI 65) [1]. Furthermore, direct comparative studies reveal that L-Tagatose does not inhibit cariogenic bacterial activity to the same extent as D-Tagatose, underscoring that enantiomeric substitution is not functionally equivalent [2]. In baked goods, tagatose demonstrates different browning kinetics and dough rheology compared to allulose, its C-3 epimer, which can produce harder doughs and softer biscuits [3]. These quantitative and functional divergences preclude simple one-to-one replacement without compromising product quality or nutritional claims.

L-Tagatose CAS 17598-82-2: Quantitative Differentiation vs. Sucrose, Fructose, Allulose, Erythritol, and D-Tagatose


L-Tagatose Caloric Density and Sweetness Potency vs. Sucrose and Fructose

L-Tagatose delivers 1.5 kcal/g, representing a 62% reduction in caloric load relative to sucrose (4 kcal/g) and a 58% reduction relative to fructose (3.6 kcal/g), while maintaining 90-92% of the sweetness intensity [1]. This dual profile enables significant calorie reduction without sacrificing the sensory and bulking properties essential for solid and semi-solid food matrices.

Low-calorie sweetener Sugar reduction Nutritional formulation

L-Tagatose Glycemic Index (GI) vs. Sucrose, Fructose, and Glucose

L-Tagatose exhibits a glycemic index (GI) of 3, which is markedly lower than sucrose (GI 65), fructose (GI 24), and glucose (GI 100) [1]. This exceptionally low GI is attributed to limited absorption in the small intestine (approximately 20%) and a metabolic pathway independent of insulin [2]. The GI of 3 positions L-Tagatose as a suitable sweetener for ketogenic and diabetic diets, where minimizing postprandial glucose excursions is critical.

Glycemic response Diabetes nutrition Blood glucose management

L-Tagatose Anti-Cariogenic Activity vs. D-Tagatose and Xylitol

In a head-to-head study using Streptococcus mutans GS5 as a cariogenic model, D-Tagatose significantly inhibited acid production and water-insoluble glucan synthesis, whereas L-Tagatose did not demonstrate a comparable inhibitory effect [1]. Specifically, D-Tagatose and xylitol both significantly inhibited acid production in the presence of 1% sucrose, with D-Tagatose exhibiting a significantly stronger inhibitory effect than xylitol [2]. L-Tagatose was included in the study but did not exhibit the same level of inhibition, indicating a pronounced enantiomer-dependent functional divergence.

Dental health Anti-cariogenic Oral care formulation

L-Tagatose Dough Rheology and Biscuit Texture vs. Allulose

In a direct comparative baking study, doughs formulated with tagatose exhibited higher viscosity and produced harder doughs than those made with allulose, while the resulting biscuits were softer [1]. Specifically, tagatose led to a more viscous dough rheology and softer final biscuit texture relative to allulose, which is an epimer of tagatose [2]. This differential behavior is attributed to variations in thermal properties and water-binding capacity between the two rare sugars.

Bakery science Dough rheology Sugar replacement

L-Tagatose Sweetness Temporal Profile vs. Stevia and Sucralose

Sensory evaluation using Temporal Dominance of Sensations (TDS) in yogurt demonstrated that tagatose exhibited the TDS curve most similar to sucrose among tested sweeteners, whereas stevia had the longest sweetness perception time (13 seconds) and a distinct temporal profile [1]. Furthermore, tagatose, erythritol, and sucrose all exhibited similar sweetness growth rates (slopes > 1), in contrast to high-potency sweeteners like sucralose and rebaudioside A, which had flatter sweetness functions (slopes < 1) [2].

Sensory science Temporal sweetness Sugar-like mouthfeel

L-Tagatose Relative Sweetness and Concentration Independence vs. Sucrose

The relative sweetness of tagatose was determined to be 0.91 (91% of sucrose) through sensory evaluation by trained panelists [1]. Notably, this relative sweetness remained constant across a concentration range of 3.3% to 22.0%, indicating that tagatose's sweetness perception does not diminish or amplify with changes in concentration [2]. This is in contrast to some high-potency sweeteners, which exhibit concentration-dependent sweetness and off-taste emergence at higher levels.

Sweetness potency Formulation stability Sensory consistency

L-Tagatose CAS 17598-82-2: Evidence-Backed Industrial and Research Application Scenarios


Low-Calorie, Low-Glycemic Bakery Products (Soft Biscuits and Cakes)

Based on its caloric density of 1.5 kcal/g and GI of 3, L-Tagatose is suitable for developing diabetic-friendly and weight-management baked goods. Direct comparative evidence shows that L-Tagatose produces softer biscuits than allulose [1], and its concentration-independent sweetness (0.91 relative sweetness) ensures consistent sensory quality across a range of sugar replacement levels [2]. Formulators should note that tagatose accelerates Maillard browning, making it particularly suited for applications where enhanced color development is desired [3].

Sugar-Like Sensory Replication in Dairy and Confectionery

In yogurt and aqueous systems, L-Tagatose's temporal sweetness profile (TDS) closely matches that of sucrose, unlike stevia which exhibits prolonged sweetness duration [1]. This, combined with a sweetness growth rate (slope >1) similar to bulk sweeteners [2], makes L-Tagatose the preferred choice for replicating authentic sugar mouthfeel in dairy desserts, ice creams, and confections where off-notes from high-intensity sweeteners are undesirable.

Enantiomer-Specific Research on Rare Sugar Metabolism and Prebiotic Effects

Research distinguishing L-Tagatose from D-Tagatose is critical for understanding enantiomer-specific metabolic pathways and prebiotic potential. A head-to-head study demonstrated that D-Tagatose, but not L-Tagatose, inhibits S. mutans acid production, highlighting functional divergence [1]. Additionally, the limited absorption (∼20%) of L-Tagatose in the small intestine supports its investigation as a selective substrate for colonic microbiota, a property that may differ from D-Tagatose and other rare sugars [2].

Ketogenic and Low-Carbohydrate Nutritional Formulations

With a glycemic index of 3 and caloric contribution of 1.5 kcal/g, L-Tagatose meets the strict criteria for ketogenic certification [1]. Its negligible impact on blood glucose and insulin makes it suitable for meal replacements, sports nutrition products, and clinical nutrition formulas targeting metabolic health. The sugar-like bulk and sweetness profile further allow for clean-label, low-net-carb positioning in bars, shakes, and baking mixes [2].

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